molecular formula C22H33N3O2 B6041293 N'-(4-tert-butylcyclohexylidene)-4-(4-morpholinylmethyl)benzohydrazide

N'-(4-tert-butylcyclohexylidene)-4-(4-morpholinylmethyl)benzohydrazide

Numéro de catalogue B6041293
Poids moléculaire: 371.5 g/mol
Clé InChI: UYXZFCNWPFDPRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-(4-tert-butylcyclohexylidene)-4-(4-morpholinylmethyl)benzohydrazide, also known as TCH or TH287, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in cancer therapy.

Mécanisme D'action

N'-(4-tert-butylcyclohexylidene)-4-(4-morpholinylmethyl)benzohydrazide acts as a competitive inhibitor of Chk1 by binding to the ATP-binding site of the protein. This prevents the phosphorylation of downstream targets involved in DNA repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N'-(4-tert-butylcyclohexylidene)-4-(4-morpholinylmethyl)benzohydrazide has been shown to selectively inhibit Chk1 activity in cancer cells, while having minimal effects on normal cells. This selectivity is thought to be due to the higher levels of DNA damage and reliance on the DNA damage response pathway in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N'-(4-tert-butylcyclohexylidene)-4-(4-morpholinylmethyl)benzohydrazide is its specificity for Chk1, which allows for targeted inhibition of the DNA damage response pathway in cancer cells. However, its potency and efficacy may vary depending on the specific cancer type and genetic background of the cells. Additionally, N'-(4-tert-butylcyclohexylidene)-4-(4-morpholinylmethyl)benzohydrazide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

Future research on N'-(4-tert-butylcyclohexylidene)-4-(4-morpholinylmethyl)benzohydrazide could include the development of more potent and selective inhibitors of Chk1, as well as the investigation of combination therapies with other DNA damaging agents. Additionally, N'-(4-tert-butylcyclohexylidene)-4-(4-morpholinylmethyl)benzohydrazide could be studied for its potential in other diseases, such as neurodegenerative disorders and inflammatory diseases, where the DNA damage response pathway plays a role.

Méthodes De Synthèse

N'-(4-tert-butylcyclohexylidene)-4-(4-morpholinylmethyl)benzohydrazide can be synthesized through a multistep process. The first step involves the reaction of 4-morpholinylmethylbenzohydrazide with tert-butylcyclohexanone in the presence of an acid catalyst. The resulting product is then subjected to a cyclization reaction to form the cyclohexylidene ring. The final step involves the removal of the tert-butyl protecting group to yield N'-(4-tert-butylcyclohexylidene)-4-(4-morpholinylmethyl)benzohydrazide.

Applications De Recherche Scientifique

N'-(4-tert-butylcyclohexylidene)-4-(4-morpholinylmethyl)benzohydrazide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the activity of the DNA damage response protein, Chk1, which plays a critical role in the repair of damaged DNA. By inhibiting Chk1, N'-(4-tert-butylcyclohexylidene)-4-(4-morpholinylmethyl)benzohydrazide can sensitize cancer cells to DNA damaging agents, such as chemotherapy and radiation therapy.

Propriétés

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-22(2,3)19-8-10-20(11-9-19)23-24-21(26)18-6-4-17(5-7-18)16-25-12-14-27-15-13-25/h4-7,19H,8-16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXZFCNWPFDPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.